1-Chloro-3-fluoro-2,4-diiodobenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H2ClFI2 |
|---|---|
Molecular Weight |
382.34 g/mol |
IUPAC Name |
1-chloro-3-fluoro-2,4-diiodobenzene |
InChI |
InChI=1S/C6H2ClFI2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H |
InChI Key |
RWYAAQOOWVKKMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)I)F)I |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Chloro 3 Fluoro 2,4 Diiodobenzene
Precursor Synthesis and Halogenation Chemistry
The synthesis of 1-chloro-3-fluoro-2,4-diiodobenzene typically commences with a more readily available starting material, 1-chloro-3-fluorobenzene (B165101). sigmaaldrich.comchemimpex.com This precursor serves as a foundational building block for the subsequent introduction of iodine atoms at specific positions.
Regioselective Halogenation Pathways
Achieving the desired substitution pattern on the benzene (B151609) ring necessitates a deep understanding of regioselective halogenation reactions. The directing effects of the existing chloro and fluoro substituents on 1-chloro-3-fluorobenzene play a crucial role in determining the position of incoming electrophiles. Both chlorine and fluorine are ortho-, para-directing groups. However, the interplay of their electronic and steric effects, along with the reaction conditions, can be exploited to achieve regioselectivity. For instance, the use of specific catalysts or halogenating agents can favor substitution at particular positions. numberanalytics.comresearchgate.net Vanadium-dependent chloroperoxidases, for example, have been shown to exhibit high regioselectivity in the halogenation of certain aromatic compounds. chemrxiv.org
Sequential Halogen Introduction Strategies (e.g., Chlorination, Fluorination, Iodination)
A common and effective strategy for synthesizing polysubstituted aromatic compounds involves the sequential introduction of halogens. numberanalytics.com This step-by-step approach allows for greater control over the final product's structure.
The synthesis of this compound often starts with a di-substituted benzene, such as 1-chloro-3-fluorobenzene. sigmaaldrich.comnih.gov The subsequent iodination of this precursor is a critical step. Direct iodination of aromatic compounds can be challenging and may require harsh conditions or specific catalysts.
Table 1: Illustrative Sequential Halogenation Reaction
| Starting Material | Reagents | Product | Key Transformation | Reference |
| 4-bromo-3-chloro-2-fluoroaniline | 1. H₂SO₄2. CuI, KI, NaNO₂3. NaHSO₃ | 1-bromo-2-chloro-3-fluoro-4-iodobenzene | Diazotization followed by iodination | google.com |
Directed Ortho-Metalation and Halogen-Metal Exchange Approaches
Directed ortho-metalation (DoM) and halogen-metal exchange are powerful techniques for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org These methods rely on the use of organolithium reagents to generate a nucleophilic carbon center at a specific position, which can then be quenched with an electrophile, such as iodine.
Influence of Halogen Identity on Metalation Directivity
In the context of polyhalogenated benzenes, the identity of the existing halogens significantly influences the site of metalation. Directed metalation groups (DMGs) are functional groups that can coordinate to the lithium atom of an organolithium reagent, directing deprotonation to the adjacent ortho position. uwindsor.cabaranlab.org While halogens themselves are not strong DMGs, their electronic effects can influence the acidity of nearby protons.
More commonly, in polyhalogenated systems, halogen-metal exchange is the predominant pathway. wikipedia.org The rate of this exchange typically follows the trend I > Br > Cl, with fluorine being generally unreactive. wikipedia.orgstackexchange.com This selectivity allows for the preferential replacement of a heavier halogen with lithium. For a hypothetical precursor like 1-bromo-2-chloro-3-fluoro-4-iodobenzene, treatment with an alkyllithium reagent would likely result in iodine-lithium exchange at the 4-position due to the higher reactivity of the C-I bond.
Mechanistic Aspects of Deprotonative and Halogen-Metal Exchange Reactions
Directed ortho-Metalation (DoM): This process involves the deprotonation of an aromatic C-H bond that is ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.org The DMG, typically a Lewis basic group, coordinates to the organolithium reagent, bringing the strong base in close proximity to the ortho-proton and facilitating its removal. baranlab.org The resulting aryllithium species can then react with an electrophile.
Halogen-Metal Exchange: This reaction involves the exchange of a halogen atom on an aromatic ring with a metal from an organometallic reagent, most commonly lithium. wikipedia.org The reaction is believed to proceed through an "ate" complex intermediate. stackexchange.com The equilibrium of the exchange favors the formation of the more stable organolithium species. stackexchange.com The rate of exchange is kinetically controlled and is influenced by the stability of the carbanion intermediates. wikipedia.org
Table 2: Comparison of Deprotonation and Halogen-Metal Exchange
| Feature | Directed ortho-Metalation (DoM) | Halogen-Metal Exchange |
| Primary Mechanism | Deprotonation of an ortho C-H bond | Exchange of a halogen atom with a metal |
| Directing Group | Requires a Directed Metalation Group (DMG) | Driven by the relative stability of the organolithium species and the C-X bond strength |
| Reactivity Trend | Dependent on the strength of the DMG | I > Br > Cl >> F |
| Key Intermediate | ortho-Lithiated species | "Ate" complex |
Catalyst-Mediated Synthetic Routes
Catalyst-mediated reactions offer alternative and often more efficient pathways for the synthesis of polyhalogenated aromatic compounds. Transition metal catalysts, such as palladium and copper, are widely used in cross-coupling reactions to form C-C and C-X bonds. numberanalytics.comrsc.org
While specific catalyst-mediated routes for the direct synthesis of this compound are not extensively documented in the provided search results, related methodologies suggest potential strategies. For instance, palladium-catalyzed annulation methods are employed for synthesizing complex polycyclic aromatic hydrocarbons from smaller halogenated fragments. rsc.org
Furthermore, catalysts can influence the regioselectivity of halogenation reactions. numberanalytics.com For example, the use of iron, antimony, or aluminum compounds as catalysts in the chlorination of orthodifluorobenzene has been shown to suppress the formation of unwanted isomers. google.com Similarly, chemoenzymatic approaches using enzymes like halogenases are emerging as powerful tools for regioselective halogenation. chemrxiv.org
Transition Metal-Catalyzed Halogenation
Modern synthetic organic chemistry heavily relies on transition metal-catalyzed reactions for the formation of carbon-halogen bonds, offering high selectivity and efficiency. nih.govscinito.ai These methods have largely superseded traditional techniques that often require harsh conditions and stoichiometric, toxic reagents. nih.gov For the synthesis of a polysubstituted benzene like this compound, transition metal-catalyzed C-H halogenation is a particularly relevant and advanced approach. researchgate.net
This strategy involves the direct functionalization of C-H bonds, which is an atom-economical process. nih.gov Catalysts based on metals like palladium, rhodium, or ruthenium can be employed with a directing group to achieve site-selective halogenation. In a hypothetical synthesis of this compound, a plausible starting material could be 1-chloro-3-fluorobenzene. A directing group would be installed to guide the sequential iodination at positions 2 and 4. The choice of catalyst and ligands would be crucial to control the selectivity between these two positions.
The general mechanism for such a directed C-H halogenation involves the coordination of the directing group to the metal center, followed by cyclometalation to form a metallacyclic intermediate. This intermediate then reacts with an iodinating agent, such as N-iodosuccinimide (NIS), to install the first iodine atom. A subsequent C-H activation and iodination at the second site would complete the di-iodination. The development of these catalytic processes has significantly enhanced the ability to create complex halogenated molecules with high precision. nih.gov
Novel Reagents and Methodologies for Polyhalogenated Benzene Synthesis
Beyond transition metal catalysis, other novel methods are available for the synthesis of polyhalogenated benzenes. One established approach is electrophilic aromatic substitution. For iodination, a combination of iodic acid (HIO₃) in a mixture of acetic acid, acetic anhydride, and concentrated sulfuric acid can be used to iodinate various arenes. nih.gov This method has been shown to be effective for introducing iodine atoms onto both activated and deactivated benzene rings. nih.gov
For instance, starting with 1-chloro-3-fluorobenzene, an electrophilic iodination could potentially lead to the desired 2,4-diiodo product. The directing effects of the existing chloro and fluoro substituents would influence the position of the incoming iodine atoms. The fluorine atom is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director, albeit a weaker one. This would likely favor iodination at positions 2, 4, and 6. Careful control of reaction conditions, such as temperature and reaction time, would be necessary to optimize the yield of the desired 2,4-diiodo isomer.
Another approach involves the use of hypervalent iodine reagents, which are known to be effective for iodination under mild conditions. researchgate.net Reagents like (diacetoxyiodo)benzene (B116549) in the presence of an acid catalyst can efficiently iodinate activated aromatic compounds. researchgate.net
The synthesis of alkyl fluorides can be achieved through halogen exchange reactions, such as the Swarts reaction, which utilizes metallic fluorides like AgF, Hg₂F₂, or CoF₂. ncert.nic.in While this is more common for alkyl halides, analogous nucleophilic aromatic substitution reactions can sometimes be employed for aryl halides under specific conditions, although they are generally more challenging.
Purification and Isolation Methodologies for Polyhalogenated Products
The purification of polyhalogenated aromatic compounds is a critical step in their synthesis, as the reaction mixtures often contain a complex array of isomers and starting materials. Common techniques for the purification of these products include recrystallization, distillation, and various forms of chromatography.
For solid products, recrystallization from an appropriate solvent is a standard method to obtain high-purity material. nih.gov The choice of solvent is crucial and is determined by the solubility of the desired compound and the impurities.
In cases where the product is a liquid or when recrystallization is ineffective, fractional distillation under reduced pressure can be employed to separate compounds with different boiling points. nih.gov This is particularly useful for separating isomers or removing unreacted starting materials.
Chromatographic techniques are widely used for the purification of complex mixtures of polyhalogenated compounds. researchgate.net Column chromatography using adsorbents like silica (B1680970) gel or alumina (B75360) is a common method. The choice of eluent (solvent system) is optimized to achieve the best separation between the target compound and any impurities. For polycyclic aromatic hydrocarbons (PAHs), which share some physical properties with polyhalogenated benzenes, adsorption onto activated carbon has proven to be an effective purification method, with removal efficiencies often exceeding 80-100% for higher molecular weight compounds. nih.gov
For analytical purposes and small-scale preparative work, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools. researchgate.net These methods offer high resolution and can be used to isolate highly pure compounds.
Computational and Theoretical Investigations of 1 Chloro 3 Fluoro 2,4 Diiodobenzene
Electronic Structure and Molecular Orbital Analysis
The arrangement of electrons and the nature of molecular orbitals are fundamental to understanding the chemical behavior of 1-Chloro-3-fluoro-2,4-diiodobenzene. These properties are dictated by the combination of the aromatic π-system and the electronic contributions of its varied halogen substituents.
Density Functional Theory (DFT) Studies on Charge Distribution and Frontier Orbitals
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netnhr-verein.de For a molecule like this compound, DFT calculations would reveal a non-uniform charge distribution across the aromatic ring. The highly electronegative fluorine and chlorine atoms act as strong electron-withdrawing groups through the sigma bonds (inductive effect), while the iodine atoms, being less electronegative, have a weaker inductive effect. quora.comlibretexts.org This leads to a polarization of the C-X bonds, where X is the halogen, creating partial positive charges on the carbon atoms bonded to the halogens and partial negative charges on the halogens themselves.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. libretexts.org In benzene (B151609), these are delocalized π-orbitals. masterorganicchemistry.com For this compound, the HOMO is expected to be a π-orbital with significant contributions from the p-orbitals of the iodine atoms, which are higher in energy than those of chlorine and fluorine. The LUMO is anticipated to be a π* (antibonding) orbital of the benzene ring. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Influence of Halogen Electronegativity and Inductive Effects
The electronic properties of this compound are a result of the competing inductive and resonance effects of the four halogen substituents. libretexts.orglibretexts.org
| Halogen | Pauling Electronegativity | Primary Electronic Effect |
|---|---|---|
| Fluorine (F) | 3.98 | Strong Inductive Withdrawal (-I) |
| Chlorine (Cl) | 3.16 | Inductive Withdrawal (-I) |
| Iodine (I) | 2.66 | Weak Inductive Withdrawal (-I) |
Conformational Analysis and Energy Landscape Mapping
For this compound, the benzene ring itself is a rigid planar structure. libretexts.org Therefore, significant conformational changes, such as those seen in flexible aliphatic chains, are not expected. The primary focus of a conformational analysis would be on the out-of-plane vibrations of the substituents and minor puckering of the ring.
Computational methods like DFT can be used to perform geometry optimization to find the lowest energy structure. researchgate.net For this molecule, the minimum energy conformation would be one where the steric repulsion between the large iodine atoms and the adjacent chlorine atom is minimized, though the covalent bonding to the rigid ring largely dictates their positions. The energy landscape is expected to be characterized by a single, deep potential energy well corresponding to this planar or near-planar ground state structure. Any significant deviation from planarity would require a substantial amount of energy.
Prediction of Spectroscopic Parameters from First Principles
First-principles calculations, primarily using DFT, are widely employed to predict various spectroscopic parameters, which can then be compared with experimental data for structure verification. nhr4ces.denhr4ces.de
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. acs.orgnih.gov For this compound, the chemical shifts of the ring protons and carbons would be highly influenced by the electronic environment created by the halogens. The calculations would likely show distinct signals for each of the three aromatic protons, reflecting the varied electronic effects of the adjacent halogen substituents. Such predictions are valuable for assigning peaks in experimentally obtained spectra. wisc.edunih.gov
Vibrational Spectroscopy (IR and Raman): Computational frequency calculations can predict the vibrational modes of the molecule. researchgate.net These theoretical spectra can aid in the interpretation of experimental infrared (IR) and Raman spectra. Key predicted vibrations would include C-H stretching, C-C stretching within the ring, and the characteristic C-X (X=F, Cl, I) stretching and bending modes.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies, which correspond to the absorption bands in a UV-Vis spectrum. For this molecule, transitions from the π orbitals (like the HOMO) to the π* orbitals (like the LUMO) would be predicted, typically appearing in the ultraviolet region.
Computational Modeling of Reactivity and Reaction Pathways
Computational modeling can provide deep insights into the reactivity of this compound and the mechanisms of its potential reactions. rsc.orgcompchem.nl
Transition State Analysis for Electrophilic and Nucleophilic Processes
The analysis of transition states is fundamental to understanding reaction kinetics and mechanisms, revealing the energy barriers that must be overcome for a reaction to proceed. masterorganicchemistry.com
Electrophilic Aromatic Substitution (EAS): Halogens are deactivating but ortho-, para-directing groups in EAS reactions. libretexts.org In this compound, the ring is heavily substituted and generally deactivated towards electrophilic attack. quora.comaakash.ac.in However, if a reaction were to occur, the fluorine and chlorine substituents would direct an incoming electrophile to their ortho and para positions. The two iodine atoms would do the same. The final regiochemical outcome would depend on a complex balance of steric hindrance and the relative activating/deactivating strengths of the substituents. A computational transition state analysis for an EAS reaction (e.g., nitration) would involve locating the high-energy intermediate (the sigma complex or arenium ion) and the transition states leading to and from it. masterorganicchemistry.comresearchgate.net The calculations would likely show that attack at the position between the two iodine atoms (C3) is sterically hindered, while attack at the hydrogen-bearing carbon (C5 or C6) would be more plausible, with the precise energy barriers dictating the preferred site.
Nucleophilic Aromatic Substitution (SNA r): SNA r reactions on aryl halides are generally difficult unless the ring is activated by strong electron-withdrawing groups (like nitro groups) at the ortho or para positions. acs.orgwikipedia.org While the halogens in this compound are electron-withdrawing, they are not typically sufficient to facilitate SNA r under mild conditions. acs.org If a forced SNA r reaction were to occur, the nucleophile would attack a carbon atom bearing a halogen, leading to a high-energy, resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The leaving group ability in SNA r reactions often follows the order F > Cl > Br > I, which is the reverse of the trend in SN2 reactions, because the rate-determining step is often the initial attack of the nucleophile, which is favored by the more polarized C-F bond. wikipedia.orgncert.nic.in A transition state analysis would model the approach of the nucleophile and the formation of this intermediate, calculating the high activation energy barrier that explains the low reactivity of such compounds in nucleophilic substitution. acs.org
| Process | Expected Intermediate | Key Features of Transition State | Controlling Factors |
|---|---|---|---|
| Electrophilic Substitution | Sigma Complex (Arenium Ion) | Partial bond formation between electrophile and ring carbon; positive charge delocalized on ring. | Inductive deactivation vs. Resonance direction; Steric hindrance. |
| Nucleophilic Substitution | Meisenheimer Complex | Partial bond formation between nucleophile and ring carbon; negative charge delocalized on ring. | Ring activation by electron-withdrawing groups; Leaving group ability (F > Cl > I). |
Understanding Regioselectivity through Computational Approaches
Computational chemistry offers a suite of methods to predict and rationalize the regioselectivity of chemical reactions involving this compound. The substitution pattern on the benzene ring, with two iodine atoms, a chlorine atom, and a fluorine atom, creates a complex electronic and steric environment. This complexity makes intuitive prediction of reaction sites challenging, highlighting the need for theoretical calculations.
Key computational approaches that could be employed include:
Density Functional Theory (DFT): DFT calculations are a mainstay in modern computational chemistry for their balance of accuracy and computational cost. By calculating the distribution of electron density and molecular orbitals, one can identify sites susceptible to electrophilic or nucleophilic attack. For instance, mapping the electrostatic potential (ESP) onto the electron density surface can reveal regions of positive or negative potential, guiding the approach of reagents.
Transition State Theory: To understand the regioselectivity of a specific reaction, chemists can computationally model the potential energy surface for the reaction at different positions on the benzene ring. By locating the transition state structures for each possible reaction pathway and calculating their corresponding activation energies, one can predict the most likely product. The pathway with the lowest activation energy barrier is kinetically favored.
Fukui Functions and Local Softness: These reactivity indices, derived from conceptual DFT, can quantify the local reactivity of different atomic sites within the molecule. The Fukui function, for example, indicates the change in electron density at a particular point when an electron is added or removed, thus predicting sites for nucleophilic and electrophilic attack, respectively.
Without published research, a data table illustrating these concepts for this compound cannot be generated. A hypothetical table might look like this:
| Atomic Site | Calculated Parameter (e.g., Fukui Index f-) | Predicted Reactivity towards Electrophiles |
| C1 | Data not available | Prediction not available |
| C2 | Data not available | Prediction not available |
| C3 | Data not available | Prediction not available |
| C4 | Data not available | Prediction not available |
| C5 | Data not available | Prediction not available |
| C6 | Data not available | Prediction not available |
| I (at C2) | Data not available | Prediction not available |
| I (at C4) | Data not available | Prediction not available |
Non-Covalent Interactions and Halogen Bonding in Molecular Systems
The presence of two iodine atoms in this compound makes it a prime candidate for forming halogen bonds. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. The strength and directionality of these bonds play a crucial role in crystal engineering, supramolecular chemistry, and materials science.
Computational methods are indispensable for characterizing these weak interactions:
Molecular Electrostatic Potential (MEP) Surface Analysis: As with regioselectivity, calculating the MEP surface of this compound would be the first step. This would visualize the σ-holes on the iodine atoms, which are regions of positive electrostatic potential located along the extension of the C-I covalent bonds. The magnitude of this positive potential correlates with the strength of the halogen bond the iodine atom can form.
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to identify and characterize chemical bonds, including non-covalent interactions. The presence of a bond critical point (BCP) between an iodine atom and a nucleophile, along with specific values of the electron density and its Laplacian at the BCP, would provide quantitative evidence for halogen bonding.
Non-Covalent Interaction (NCI) Index: The NCI index is a powerful tool for visualizing weak interactions in 3D space. It is based on the electron density and its derivatives and can distinguish between attractive and repulsive interactions, providing a clear picture of halogen bonds, van der Waals forces, and steric clashes within a molecular system.
Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a high-level computational method that can decompose the interaction energy between two molecules into physically meaningful components: electrostatic, exchange, induction, and dispersion. This would provide a detailed understanding of the nature of the halogen bonds formed by this compound.
A hypothetical data table summarizing the results of such an analysis could be:
| Interaction Type | Donor Atom | Acceptor Atom | Calculated Interaction Energy (kcal/mol) |
| Halogen Bond | I (at C2) | e.g., N of Pyridine | Data not available |
| Halogen Bond | I (at C4) | e.g., O of Acetone | Data not available |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Chloro 3 Fluoro 2,4 Diiodobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For 1-chloro-3-fluoro-2,4-diiodobenzene, a complete NMR analysis would be required to unambiguously confirm the connectivity of the substituents on the benzene (B151609) ring.
Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁹F, ¹²⁹I) for Positional Assignment and Coupling Analysis
A complete multi-nuclear NMR analysis would provide definitive evidence for the structure of this compound.
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two hydrogens on the benzene ring. The chemical shifts, multiplicities (splitting patterns), and coupling constants would be dictated by the surrounding halogen substituents. The relative positions of the hydrogens (H-5 and H-6) would lead to a complex splitting pattern due to spin-spin coupling with each other and with the fluorine atom.
¹³C NMR: The carbon NMR spectrum would display six distinct signals for the six aromatic carbons, as they are all in unique chemical environments. The carbon atoms directly bonded to the halogens (C-1, C-2, C-3, C-4) would show characteristic chemical shifts and coupling constants, particularly the C-F and C-I couplings, which are highly informative.
¹⁹F NMR: The fluorine-19 NMR spectrum would be crucial for confirming the position of the fluorine atom. It is expected to show a single resonance, with its chemical shift influenced by the adjacent chloro and iodo substituents. chemicalbook.com Coupling to the aromatic protons would provide further structural confirmation. chemicalbook.com
¹²⁹I NMR: While less common, Iodine-129 NMR could offer direct insight into the electronic environment around the two iodine atoms, though its low sensitivity and quadrupolar nature present significant experimental challenges.
Without experimental data, a hypothetical data table cannot be accurately constructed.
2D NMR Techniques for Structural Connectivity and Conformational Insights
Two-dimensional NMR techniques are essential for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the correlation between the two aromatic protons, confirming their spatial proximity.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique is critical for establishing the connectivity across the benzene ring, linking protons to carbons that are two or three bonds away. For instance, correlations from H-5 to C-1, C-3, and C-4 would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide insights into the through-space proximity of atoms, which can be useful for conformational analysis, although the planar nature of the benzene ring limits its utility in this specific case.
Vibrational Spectroscopy (Infrared and Raman)
Analysis of Characteristic Functional Group Vibrations
The Infrared (IR) and Raman spectra of this compound would be dominated by vibrations associated with the substituted benzene ring. Key expected features include:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aromatic C=C stretching: A series of bands in the 1600-1400 cm⁻¹ region.
C-H in-plane and out-of-plane bending: These vibrations, found at lower wavenumbers, are characteristic of the substitution pattern on the benzene ring.
Spectroscopic Signatures of Halogen-Carbon Bonds
The vibrations of the carbon-halogen bonds are of particular interest and are expected in the lower frequency region of the spectrum.
C-F Stretching: This bond typically gives rise to a strong absorption in the IR spectrum, usually in the 1350-1150 cm⁻¹ range.
C-Cl Stretching: Expected to appear in the 850-550 cm⁻¹ region.
C-I Stretching: These vibrations occur at even lower frequencies, typically below 600 cm⁻¹, due to the high mass of the iodine atom.
A data table of characteristic vibrational frequencies cannot be generated without experimental spectra.
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate measurements of bond lengths, bond angles, and intermolecular interactions. For this compound, this analysis would unequivocally confirm the substitution pattern and reveal how the molecules pack in a crystal lattice. This information is critical for understanding solid-state properties and for computational modeling. Currently, no crystal structure for this compound has been deposited in crystallographic databases.
Crystallographic Analysis of Bond Lengths, Angles, and Dihedral Angles
A definitive crystallographic analysis of this compound would provide precise measurements of its molecular geometry. In the absence of specific data for this compound, we can predict the expected bond lengths, angles, and dihedral angles based on studies of benzene and other halogenated benzene derivatives.
The benzene ring is established as a planar hexagon with C-C bond lengths of approximately 1.39 Å and internal C-C-C bond angles of 120°. docbrown.infotheexamformula.co.uk Substitution with halogen atoms introduces distortions to this ideal geometry. The C-X (where X is a halogen) bond length increases with the size of the halogen atom. For instance, the C-F bond is the shortest, followed by C-Cl, and C-I being the longest.
In a polysubstituted benzene ring like this compound, the steric and electronic effects of the substituents will influence the bond lengths and angles. The bulky iodine atoms at positions 2 and 4 are expected to cause some steric strain, potentially leading to a slight puckering of the benzene ring and deviation of the substituents from the mean plane of the ring. The C-I bond lengths are anticipated to be in the range of 2.05-2.10 Å. The C-Cl bond length would be approximately 1.74 Å, and the C-F bond length around 1.35 Å.
The bond angles within the benzene ring are also likely to deviate from the ideal 120° to accommodate the different sizes of the halogen substituents. The C-C-C angles at the points of substitution will be particularly affected. For example, the C1-C2-C3 angle might be slightly compressed due to the adjacent bulky iodine atom.
Table 1: Predicted Bond Lengths and Angles for this compound based on Related Compounds
| Bond/Angle | Predicted Value (Å or °) | Basis of Prediction |
| C-I | ~2.05 - 2.10 | Data from diiodobenzene derivatives |
| C-Cl | ~1.74 | Data from chlorobenzene (B131634) derivatives nih.gov |
| C-F | ~1.35 | Data from fluorobenzene (B45895) derivatives researchgate.net |
| C-C (aromatic) | ~1.39 | Standard benzene ring data docbrown.infotheexamformula.co.uk |
| C-C-C (internal) | ~120 (with deviations) | General data for substituted benzenes nih.gov |
| Dihedral Angle | Near 0° (slight puckering) | Assumption of near-planarity with some steric strain |
This table presents predicted values based on data from structurally similar compounds and is intended for illustrative purposes. Actual experimental values may vary.
Investigation of Intermolecular Interactions (e.g., Halogen Bonding) in Crystal Packing
The crystal packing of this compound would be significantly influenced by intermolecular interactions, particularly halogen bonding. wikipedia.org Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. nih.gov The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. nih.gov
Given the presence of two iodine atoms, strong I···I or I···Nucleophile halogen bonds are expected to be a dominant feature in the crystal lattice. These interactions are highly directional and play a crucial role in determining the supramolecular architecture. In addition to halogen bonds involving iodine, weaker C-Cl···X and C-F···X (where X is a nucleophile) interactions might also be present.
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization. libretexts.org For this compound (C₆H₂ClFI₂), the molecular ion peak [M]⁺• would be observed at a specific m/z value corresponding to its exact mass. The isotopic pattern of this peak would be characteristic, showing contributions from the isotopes of chlorine (³⁵Cl and ³⁷Cl) and the monoisotopic iodine (¹²⁷I).
The fragmentation of the molecular ion would likely proceed through several pathways, primarily involving the cleavage of the carbon-halogen bonds. The C-I bond is the weakest among the carbon-halogen bonds present, making the loss of an iodine radical (•I) or an iodine cation (I⁺) a highly probable initial fragmentation step.
Predicted Fragmentation Pathways:
Loss of Iodine: The primary fragmentation would likely be the loss of an iodine atom to form the [M-I]⁺ ion. This could be followed by the loss of the second iodine atom to yield [M-2I]⁺.
Loss of other Halogens: Subsequent or alternative fragmentation could involve the loss of chlorine or fluorine radicals, although these are less favorable than the loss of iodine.
Benzene Ring Fragmentation: At higher energies, the aromatic ring itself could fragment, leading to smaller charged species. Common fragments from benzene derivatives include the phenyl cation (C₆H₅⁺) and smaller hydrocarbon ions. fluorine1.ru
Halogenated Fragments: Fragments containing one or more halogen atoms, such as [C₆H₂ClF]⁺ or [C₆H₂I]⁺, would also be expected.
Table 2: Predicted Key Fragments for this compound in Mass Spectrometry
| Fragment Ion | Proposed Origin |
| [C₆H₂ClFI₂]⁺• (M⁺•) | Molecular Ion |
| [C₆H₂ClFI]⁺ | Loss of an Iodine radical (•I) from M⁺• |
| [C₆H₂ClI]⁺ | Loss of a Fluorine radical (•F) from [M-I]⁺ |
| [C₆H₂FI]⁺ | Loss of a Chlorine radical (•Cl) from [M-I]⁺ |
| [C₆H₂I₂]⁺• | Loss of a Chlorine and Fluorine radical |
| [C₆H₂]⁺ | Loss of all halogen substituents |
| [I]⁺ | Iodine cation |
This table illustrates plausible fragmentation pathways. The relative abundance of each fragment would depend on the ionization energy and the specific mass spectrometer conditions.
The study of such fragmentation patterns provides a veritable fingerprint of the molecule, aiding in its unambiguous identification, even in complex mixtures. researchgate.net
Chemical Reactivity, Transformation, and Mechanistic Studies of 1 Chloro 3 Fluoro 2,4 Diiodobenzene
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (SEAr) is a foundational reaction class for aromatic compounds. wikipedia.org The mechanism typically involves an initial attack by an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. minia.edu.egmasterorganicchemistry.comlibretexts.org The subsequent loss of a proton restores the ring's aromaticity. masterorganicchemistry.com However, the presence of halogen substituents significantly modifies the ring's reactivity.
In 1-Chloro-3-fluoro-2,4-diiodobenzene, four halogen substituents influence the two unsubstituted positions, C5 and C6. To predict the site of electrophilic attack, the cumulative directing effects must be considered:
Fluorine (at C3): Directs ortho to C2 and C4 (both substituted) and para to C6.
Chlorine (at C1): Directs ortho to C2 and C6, and para to C4 (both C2 and C4 are substituted).
Iodine (at C2): Directs ortho to C1 and C3 (both substituted) and para to C5.
Iodine (at C4): Directs ortho to C3 and C5, and para to C1 (C1 and C3 are substituted).
Based on this analysis, position C5 is influenced by the para-directing iodine at C2 and the ortho-directing iodine at C4. Position C6 is influenced by the para-directing fluorine at C3 and the ortho-directing chlorine at C1. Given that all halogens are ortho, para-directors, substitution will be strongly favored at these two positions over any potential meta substitution. The precise regioselectivity between C5 and C6 would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.
| Substituent | Position | Effect on Position C5 | Effect on Position C6 |
|---|---|---|---|
| 1-Chloro | ortho, para-Director | - | ortho-directing |
| 3-Fluoro | ortho, para-Director | - | para-directing |
| 2-Iodo | ortho, para-Director | para-directing | - |
| 4-Iodo | ortho, para-Director | ortho-directing | - |
The presence of electron-withdrawing groups deactivates the benzene (B151609) ring towards electrophilic attack. quora.com For halogens, the deactivating strength is primarily dictated by their electronegativity and the resulting inductive effect. The order of electronegativity is F > Cl > Br > I. Consequently, the deactivating strength follows the same order.
This means that fluorobenzene (B45895) is the least reactive of the monohalobenzenes, while iodobenzene is the most reactive. quora.com In this compound, the ring is substituted with four deactivating groups. The cumulative electron-withdrawing effect, especially from the highly electronegative fluorine and chlorine atoms, renders the aromatic ring extremely electron-deficient and therefore highly unreactive towards electrophilic aromatic substitution. quora.com Carrying out such reactions would likely require harsh conditions and strong electrophiles.
Nucleophilic Aromatic Substitution Mechanisms
Aromatic rings that are electron-poor can undergo nucleophilic aromatic substitution (SNAr), a process that is mechanistically distinct from SN1 and SN2 reactions. chemistrysteps.comwikipedia.org The most common SNAr pathway is the addition-elimination mechanism.
The SNAr mechanism proceeds in two steps:
Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This step is typically the slow, rate-determining step because it temporarily disrupts the ring's aromaticity. masterorganicchemistry.comnih.gov
Elimination: The leaving group departs, and the aromaticity of the ring is restored.
For this mechanism to be effective, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs), such as -NO2, positioned ortho or para to the leaving group. These groups stabilize the negative charge of the Meisenheimer complex through resonance. csbsju.edulibretexts.org In this compound, there are no strong activating groups like nitro groups. However, the cumulative inductive effect of the four halogens makes the ring highly electrophilic and can facilitate the reaction, albeit under more forcing conditions than typically seen for nitro-activated systems.
A key feature of the SNAr mechanism is the unusual trend in leaving group ability for halogens. Because the C-X bond is not broken in the rate-determining step, bond strength is less important than the halogen's ability to stabilize the intermediate. masterorganicchemistry.comstackexchange.com More electronegative halogens withdraw more electron density, polarizing the C-X bond and accelerating the initial nucleophilic attack. youtube.com This results in a leaving group order that is the reverse of that seen in SN2 reactions. wikipedia.orgnih.govstackexchange.com
| Halogen | Relative Rate | Primary Reason |
|---|---|---|
| F | Highest | High electronegativity strongly polarizes the C-X bond, facilitating the rate-determining nucleophilic attack. masterorganicchemistry.comlibretexts.org |
| Cl | Intermediate | Moderate electronegativity and polarizability. nih.gov |
| Br | Intermediate | Similar reactivity to Chlorine. nih.gov |
| I | Lowest | Lowest electronegativity provides the least stabilization for the initial attack. wikipedia.org |
In this compound, all four halogen-bearing carbons are potential sites for nucleophilic attack. The strong inductive effects of the fluorine and chlorine atoms significantly decrease the electron density across the entire ring, making it susceptible to attack by a strong nucleophile. According to the principles of the SNAr mechanism, the carbon attached to the most electronegative halogen (fluorine at C3) should be the most electrophilic and therefore the most activated towards the initial attack.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and polyhalogenated aromatics are ideal substrates for these transformations. doabooks.orgresearchgate.net Reactions such as the Suzuki, Heck, Sonogashira, and Stille couplings typically employ a palladium or copper catalyst.
The catalytic cycle for these reactions generally begins with an oxidative addition step, where the metal catalyst inserts into the carbon-halogen bond. youtube.com The rate of this step is highly dependent on the identity of the halogen, following a trend directly related to the C-X bond dissociation energy. The weaker the bond, the faster the oxidative addition. This results in a reactivity order that is the opposite of that seen in SNAr reactions.
For this compound, the two C-I bonds are significantly weaker and more reactive towards oxidative addition than the C-Cl and C-F bonds. This chemoselectivity allows for the sequential and site-specific functionalization of the molecule. A cross-coupling reaction can be performed under mild conditions to selectively substitute one of the iodine atoms. The second iodine can then be substituted in a subsequent step, potentially with a different coupling partner, by employing slightly more vigorous conditions. The C-Cl bond is much less reactive and would only undergo coupling under significantly harsher conditions, while the C-F bond is generally considered inert to standard palladium-catalyzed cross-coupling conditions. This differential reactivity makes this compound a valuable building block for the synthesis of complex, highly substituted aromatic compounds. cas.cn
| Carbon-Halogen Bond | Bond Energy (kJ/mol, approx.) | Relative Reactivity in Oxidative Addition |
|---|---|---|
| C-I | ~228 | Highest |
| C-Br | ~290 | High |
| C-Cl | ~346 | Moderate |
| C-F | ~467 | Very Low / Inert |
Site-Selective Functionalization via Carbon-Iodine and Carbon-Chlorine Bonds
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with precise substitution patterns. In this compound, the carbon-iodine (C-I) bonds are the most labile and therefore the most reactive sites for cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl and C-F bonds.
Research on similarly substituted polyhalogenated benzenes has demonstrated that palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Negishi couplings, proceed with high selectivity at the C-I positions. The C-Cl bond can also undergo coupling, but this typically requires more forcing reaction conditions, such as higher temperatures and more electron-rich phosphine ligands on the palladium catalyst. The C-F bond is generally unreactive under these conditions.
The regioselectivity between the two C-I bonds at positions 2 and 4 is influenced by both steric and electronic factors. The iodine at the 2-position is flanked by a chlorine and a fluorine atom, making it more sterically hindered than the iodine at the 4-position, which is adjacent to a fluorine atom and a hydrogen atom. Consequently, reactions are often favored at the less sterically encumbered 4-position.
Suzuki-Miyaura, Sonogashira, and Negishi Coupling Applications
The differential reactivity of the halogen atoms in this compound makes it a versatile substrate for sequential cross-coupling reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is a powerful tool for forming carbon-carbon bonds. For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would be expected to occur selectively at one of the C-I bonds, likely the C-4 position, under mild conditions. A second coupling at the C-2 iodo position could be achieved under more vigorous conditions.
| Coupling Partner | Catalyst System | Product |
| Arylboronic Acid | Pd(PPh₃)₄, Base | 1-Chloro-3-fluoro-2-iodo-4-arylbenzene |
Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, this reaction would be expected to proceed with high selectivity at the C-I positions of this compound. Studies on related 5-substituted-1,2,3-triiodobenzenes have shown that Sonogashira couplings occur exclusively at the less sterically hindered terminal C-I bonds. researchgate.netrsc.org For this compound, this would correspond to the C-4 position. A study on 5-fluoro-1,2-diiodo-3-((4-methoxyphenyl)ethynyl)benzene, a structurally similar compound, confirms the feasibility of such selective couplings. rsc.org
| Coupling Partner | Catalyst System | Product |
| Terminal Alkyne | Pd(PPh₃)₄, CuI, Base | 1-Chloro-3-fluoro-2-iodo-4-alkynylbenzene |
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is known for its high functional group tolerance and broad scope. For this compound, Negishi coupling would also be expected to show high selectivity for the C-I bonds, allowing for the introduction of a wide range of alkyl, vinyl, and aryl groups.
| Coupling Partner | Catalyst System | Product |
| Organozinc Reagent | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | 1-Chloro-3-fluoro-2-iodo-4-substituted-benzene |
Ullmann Coupling and Surface Chemistry Studies
The Ullmann coupling, a copper-catalyzed reaction that forms biaryl compounds from aryl halides, is another important transformation for halogenated aromatics. In the context of surface chemistry, Ullmann-type couplings of polyhalogenated molecules on metal surfaces have been extensively studied to create well-defined nanostructures.
For this compound, on-surface Ullmann coupling on a reactive metal surface like copper would likely lead to selective deiodination followed by C-C bond formation. The resulting phenyl radicals would then polymerize on the surface, with the chlorine and fluorine atoms remaining intact. Studies on 1,3-diiodobenzene on Cu(111) have shown that the reaction proceeds via the formation of organometallic intermediates. dntb.gov.ua The presence of additional halogen atoms in this compound would influence the adsorption geometry and the electronic properties of the resulting nanostructures.
Halogen Dance and Halogen Scrambling Phenomena
The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic ring. This phenomenon, also known as halogen scrambling, is driven by the formation of a more stable carbanion intermediate.
Mechanistic Studies of Halogen Migration
The generally accepted mechanism for the halogen dance involves a series of deprotonation and metal-halogen exchange steps. For a polyhalogenated benzene like this compound, a strong, sterically hindered base such as lithium diisopropylamide (LDA) would deprotonate the ring at the most acidic position. The resulting aryllithium species can then undergo an intramolecular halogen transfer, where a halogen from a neighboring position migrates to the carbanionic center. This process can repeat, leading to a mixture of isomers.
A study on the halogen dance of iodooxazoles provides mechanistic insight into this rearrangement. researchgate.net The reaction is initiated by deprotonation, followed by a series of equilibria involving halogenated and lithiated intermediates.
Influence of Steric and Electronic Factors on Halogen Rearrangements
The direction and feasibility of a halogen dance are governed by a combination of steric and electronic factors.
Steric Factors: Bulky substituents can hinder the approach of the base and influence the regioselectivity of deprotonation. In this compound, the most likely site for deprotonation would be the C-6 position, which is the least sterically hindered and is activated by the adjacent fluorine atom.
Electronic Factors: The electron-withdrawing nature of the halogen atoms increases the acidity of the aromatic protons, facilitating deprotonation. The stability of the resulting carbanion is also crucial. Electron-withdrawing groups stabilize the negative charge, thus directing the halogen migration. In a study of halogen dance on 2-chloro-3-bromopyridine, the deprotolithiated product was identified as the kinetic product, while the halogen-danced product was the thermodynamic product. nih.gov
Radical Reactions and Reductive Dehalogenation Pathways
In addition to ionic reactions, this compound can also undergo radical reactions. The weaker C-I bonds are susceptible to homolytic cleavage upon exposure to radical initiators, heat, or light.
Intramolecular radical cyclization is a powerful method for forming cyclic compounds. While no specific studies on this compound were found, related research on 4-chloro-1,1,2,2,3,3,4,4-octafluorobutylbenzenes demonstrates that fluoroalkyl radicals can undergo intramolecular substitution on the aromatic ring. cas.cn
Reductive dehalogenation, the removal of a halogen atom and its replacement with a hydrogen atom, is another important reaction pathway. This can be achieved using various reducing agents, such as catalytic hydrogenation or dissolving metal reductions. For this compound, selective reductive deiodination would be the expected outcome under mild reducing conditions, leaving the C-Cl and C-F bonds intact. This selectivity is due to the lower bond strength of the C-I bond.
Applications of 1 Chloro 3 Fluoro 2,4 Diiodobenzene in Advanced Organic Synthesis and Materials Science
As a Key Building Block for Complex Molecular Architectures
The utility of polysubstituted benzene (B151609) derivatives as foundational scaffolds in organic synthesis is well-established. Halogenated benzenes, in particular, serve as versatile intermediates due to the reactivity of the carbon-halogen bond in a variety of cross-coupling reactions. Compounds like 1-Chloro-3-fluoro-2,4-diiodobenzene are prized for their ability to undergo sequential and site-selective reactions.
This multi-handle nature allows for the construction of complex, three-dimensional molecular architectures from a relatively simple starting material. These intricate structures are often key components of pharmacologically active compounds, agrochemicals, and other high-value chemical entities.
Precursor in the Synthesis of Specialty Organic Materials
The development of new organic materials with tailored electronic, optical, and physical properties is a driving force in modern chemistry. Halogenated aromatic compounds are frequently employed as monomers or key intermediates in the synthesis of these materials.
Organic Electronics and Semiconductor Precursors
While direct applications of this compound in organic electronics are not widely documented, its structural features are highly relevant to the synthesis of organic semiconductor precursors. The ability to introduce various aryl or acetylenic groups via cross-coupling reactions at the iodo-positions allows for the creation of extended π-conjugated systems. These systems are the fundamental components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
The presence of fluorine and chlorine atoms can enhance the performance of these materials by:
Modulating Energy Levels: The electron-withdrawing nature of halogens can lower the HOMO and LUMO energy levels of the resulting conjugated molecules, which is crucial for tuning charge injection and transport properties.
Improving Stability: Fluorine substitution, in particular, can increase the oxidative stability and thermal stability of organic electronic materials.
Controlling Morphology: The size and polarity of the halogen atoms can influence the solid-state packing of the molecules, which has a significant impact on charge mobility.
Liquid Crystal Synthesis (if applicable)
Currently, there is no specific information available in the searched literature that directly links this compound to the synthesis of liquid crystals.
Polymer Chemistry Intermediates
Polyarylene derivatives are a class of high-performance polymers known for their exceptional thermal stability and chemical resistance. The diiodo-functionality of this compound makes it a potential monomer for the synthesis of such polymers through polycondensation reactions, typically mediated by transition metal catalysts. The resulting polymers would possess a unique combination of halogen substituents, which could impart specific properties such as flame retardancy, low dielectric constant, and high refractive index.
Development of Functional Ligands and Catalysts
The synthesis of sophisticated ligands for transition metal catalysis is a cornerstone of modern synthetic chemistry. Polysubstituted aromatic compounds can serve as the backbone for ligands that can fine-tune the steric and electronic environment of a metal center, thereby influencing the activity, selectivity, and stability of the catalyst.
Future Research Directions and Unexplored Avenues for 1 Chloro 3 Fluoro 2,4 Diiodobenzene
Development of More Efficient and Sustainable Synthetic Routes
The primary obstacle to investigating 1-chloro-3-fluoro-2,4-diiodobenzene is the absence of a reported synthesis. Future research must first establish a viable pathway for its creation.
A plausible approach involves a multi-step synthesis starting from more common precursors. One potential route could begin with the nitration of 1-chloro-3-fluorobenzene (B165101), followed by reduction to the corresponding aniline (B41778). Subsequent regioselective di-iodination and a final Sandmeyer-type reaction could yield the target molecule. However, controlling the regiochemistry of the iodination steps would be a significant challenge.
A more direct and sustainable strategy could be the diazotization and iodination of a suitable, highly substituted aniline precursor, such as a hypothetical 3-chloro-5-fluoro-2,6-diiodoaniline. Inspired by methods used for similar polyhalogenated compounds, a one-pot reaction where the diazonium salt is generated and immediately reacts with iodide ions could improve yields and operational safety by avoiding the isolation of unstable intermediates.
Further research into sustainable methods could explore mechanochemical synthesis, which uses ball-milling to conduct reactions in a solvent-less environment, potentially offering unique reactivity and selectivity. rsc.org Another avenue is the development of novel catalytic systems for the direct and site-selective C-H iodination of a simpler precursor like 1-chloro-3-fluorobenzene, although achieving the desired 2,4-diiodo substitution pattern would require overcoming significant regioselectivity hurdles.
Table 1: Potential Synthetic Precursors and Methodologies
| Precursor Compound | Proposed Method | Key Challenge |
|---|---|---|
| 1-Chloro-3-fluorobenzene | Multi-step: Nitration, reduction, di-iodination | Controlling regioselectivity of iodination |
| 3-Chloro-5-fluoro-2,6-diiodoaniline | Diazotization/Iodination (Sandmeyer) | Synthesis of the aniline precursor |
Advanced Mechanistic Studies on Unique Reactivity Profiles
The dense substitution pattern of this compound suggests a unique reactivity profile ripe for mechanistic investigation. The four adjacent halogen substituents create significant steric hindrance and complex electronic effects that would influence reaction pathways.
A key area of study would be the differential reactivity of the two carbon-iodine (C-I) bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov These reactions are fundamental to modern synthesis, and understanding whether the C-I bonds at the 2- and 4-positions can be functionalized selectively is crucial. acs.orgnih.gov The electronic influence of the flanking chloro and fluoro groups, combined with steric crowding, may allow for sequential, site-selective couplings, turning the molecule into a powerful building block for complex, multi-functionalized arenes. rsc.org
Kinetic studies, in-situ reaction monitoring, and Hammett analysis could elucidate the factors governing this selectivity. mit.eduacs.org Investigating the oxidative addition step, often the rate-determining step in cross-coupling cycles, would be essential to understand how electronic and steric factors influence the reactivity of each C-I bond. nih.govnih.gov
Exploration of Novel Applications in Emerging Fields
Should its synthesis be achieved, the unique structure of this compound opens doors to several advanced applications. Polyhalogenated aromatic compounds are valued as precursors in materials science, organic electronics, and medicinal chemistry. ncert.nic.in
Potential Applications:
Advanced Polymers: The molecule could serve as a monomer or cross-linking agent to create highly functionalized polymers. The high halogen content could confer desirable properties such as flame retardancy and high refractive indices.
Organic Electronics: Its rigid, planar structure and defined electronic properties make it a candidate for building blocks in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or liquid crystals. The ability to perform sequential, site-selective cross-couplings at the two iodine positions would allow for the precise construction of complex, conjugated systems.
Medicinal and Agrochemical Chemistry: The substituted benzene (B151609) core can act as a rigid scaffold for designing new pharmaceuticals or pesticides. The four halogen atoms provide distinct vectors for modification, allowing for the creation of large libraries of compounds for biological screening. The lipophilicity imparted by the halogens could also influence the pharmacokinetic properties of resulting drug candidates.
Table 2: Potential Applications and Enabling Structural Features
| Application Area | Key Feature of this compound |
|---|---|
| Advanced Polymers | High halogen content, multiple reactive sites |
| Organic Electronics | Rigid aromatic core, potential for sequential functionalization |
Multiscale Modeling and Experimental Validation for Predictive Chemistry
Given that this compound has not yet been synthesized, computational chemistry offers a powerful tool for predicting its properties and guiding experimental efforts. nih.gov Multiscale modeling can bridge the gap from atomic interactions to macroscopic properties, providing a comprehensive understanding before a single experiment is run. mdpi.com
Predictive Modeling:
Quantum Chemistry: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's equilibrium geometry, bond lengths and angles, and electronic structure. These calculations can predict its spectroscopic signatures (NMR, IR, UV-Vis spectra), which would be invaluable for confirming its identity upon synthesis.
Reactivity and Mechanistic Insights: Computational models can simulate reaction pathways for its synthesis and subsequent functionalization. By calculating the activation energies for oxidative addition at each C-I bond, researchers can predict the feasibility of selective cross-coupling reactions, thus prioritizing the most promising experimental conditions. nih.gov
Experimental Validation: Once a synthetic route is established, experimental validation is paramount.
Structural Characterization: X-ray crystallography would provide definitive proof of the substitution pattern and reveal the precise 3D structure, including any distortions caused by steric strain. This data would serve as a crucial benchmark for validating the accuracy of the computational models.
Spectroscopic Analysis: Detailed NMR and IR spectroscopy would be used to characterize the compound and compare the results against the computationally predicted spectra.
Reactivity Studies: Experimental follow-up on predicted reaction selectivities would complete the feedback loop between theory and practice, refining the computational models and accelerating the discovery of new applications for this unique molecule.
This synergistic approach, where predictive modeling guides efficient experimentation, represents the future of chemical research and is perfectly suited for exploring the untapped potential of novel compounds like this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-chloro-3-fluoro-2,4-diiodobenzene, and how can regioselectivity be controlled?
- Methodological Answer : Synthesis typically involves sequential halogenation. For example, starting with 1-chloro-3-fluorobenzene, directed iodination using iodine monochloride (ICl) under controlled conditions (e.g., −78°C in dichloromethane) can achieve selective diiodination. Alternatively, diazonium salt intermediates may be employed to introduce iodine atoms at specific positions. Purification via column chromatography with hexane/ethyl acetate gradients is recommended. Challenges in regioselectivity may arise due to competing directing effects of Cl and F; using bulky ligands or low temperatures can mitigate this .
Q. How can the structure of this compound be confirmed, especially when distinguishing it from isomers?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify substituent positions based on coupling patterns and chemical shifts. For instance, fluorine-induced deshielding in NMR can help differentiate ortho/para iodine placement. X-ray crystallography (as seen in crystallographic reports for analogous halogenated aromatics) provides definitive structural confirmation. Mass spectrometry (EI-MS) with isotopic patterns for chlorine and iodine (e.g., M+2 and M+4 peaks) further validates molecular composition .
Q. What safety protocols and storage conditions are critical for handling this compound?
- Methodological Answer : Store in amber glass vials at 2–8°C under inert gas (argon) to prevent photolytic or thermal degradation. Use fume hoods and personal protective equipment (nitrile gloves, goggles) during handling due to potential halogenated aromatic toxicity. Refer to safety guidelines for similar compounds (e.g., TCI America’s protocols for halogenated benzenes), which emphasize avoiding prolonged skin contact and ensuring proper ventilation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Quantum chemistry-based tools like CC-DPS (Chemical Compounds Deep Profiling Services) apply QSPR (Quantitative Structure-Property Relationship) models to predict leaving-group efficiency of iodine atoms. Density Functional Theory (DFT) calculations can assess electronic effects of substituents (Cl/F) on C–I bond dissociation energies. Such models guide experimental design for Suzuki-Miyaura couplings by identifying optimal catalytic systems (e.g., Pd(PPh₃)₄ with K₂CO₃ base) .
Q. What experimental strategies resolve contradictions in reported iodination yields for dihalogenated benzenes?
- Methodological Answer : Systematic optimization of reaction parameters (temperature, stoichiometry, solvent polarity) is essential. For example, if competing iodination pathways lead to variable yields, use Design of Experiments (DoE) to test factorial combinations of variables. Compare results with literature data (e.g., triiodobenzene synthesis in ) to identify critical factors like catalyst loading or reaction time. Reproducibility tests under inert atmospheres may reduce oxidative byproduct formation .
Q. How does the steric and electronic interplay of Cl/F substituents influence the compound’s stability under thermal stress?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) at 5°C/min under nitrogen to monitor decomposition thresholds. Differential Scanning Calorimetry (DSC) can detect exothermic events (e.g., dehalogenation). Compare with analogs like 1-chloro-2,3-diiodobenzene () to isolate substituent effects. Computational studies (e.g., frontier molecular orbital analysis) can correlate thermal stability with electron-withdrawing effects of F/Cl .
Q. What role does this compound play in designing molecular probes for X-ray crystallography?
- Methodological Answer : Heavy iodine atoms enhance X-ray scattering, making the compound useful as a phasing agent in protein crystallography. Methodologically, co-crystallize target proteins with the compound at 1–5 mM concentrations. Anomalous diffraction data collected at synchrotron sources (λ ≈ 0.9–1.5 Å) can resolve phase problems. Compare with brominated analogs to evaluate iodine’s superior scattering power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
